molecular formula C10H12N4O2S3 B2611172 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine CAS No. 2097901-38-5

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine

Cat. No. B2611172
CAS RN: 2097901-38-5
M. Wt: 316.41
InChI Key: VQXCFGWYXBNOQC-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine, also known as TDP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. TDP is a heterocyclic organic compound that contains a piperazine ring, a thiophene-2-sulfonyl group, and a 1,2,5-thiadiazole ring. The purpose of

Scientific Research Applications

Anticancer Properties

Research has shown that certain thiadiazole derivatives, especially those with a piperazine substituent, exhibit significant anticancer activity against a range of cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The efficacy of these compounds was demonstrated through in vitro screening within the international scientific program "NCI-60 Human Tumor Cell Lines Screen" (Turov, 2020).

Antibacterial Activities

Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and found to exhibit antibacterial activities against pathogens like G. zeae, C. mandshurica, and F. oxysporum. The antibacterial effects were assessed using growth rate methods, identifying compounds with significant potential for addressing bacterial infections (Wu Qi, 2014).

Biological Activities of Thiadiazole Amide Derivatives

A series of 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized and evaluated for their bioactivity. Among these, some compounds showed inhibitory effects against Xanthomonas campestris pv. oryzae, a pathogen causing bacterial blight in rice, indicating their potential as agricultural protectants (Z. Xia, 2015).

Anticonvulsant Activity

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have been synthesized and evaluated for their anticonvulsant activity using the MES test. These compounds have shown promising results without neurotoxicity at significant dosages, highlighting their potential as anticonvulsant agents (K. Harish et al., 2014).

properties

IUPAC Name

3-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S3/c15-19(16,10-2-1-7-17-10)14-5-3-13(4-6-14)9-8-11-18-12-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCFGWYXBNOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine

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